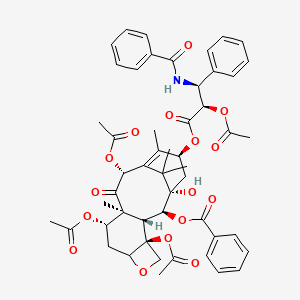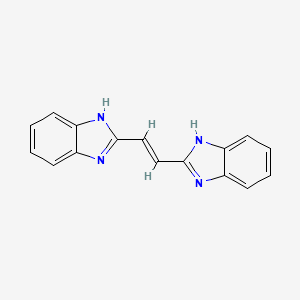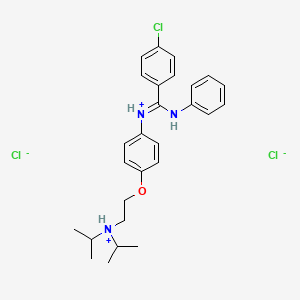
Tricopper;triiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricopper triiodide, also known as copper iodide trimer, is a chemical compound with the formula Cu₃I₃. It is composed of three copper atoms and three iodine atoms, forming a trimeric structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tricopper triiodide can be synthesized through a one-pot reaction involving tris(2-aminoethyl)amine (TREN), [CuI(MeCN)₄]PF₆, and paraformaldehyde. This reaction yields a mixed-valent complex, TREN₄CuIICuICuI(μ₃-OH)₃, which contains a tricopper core . The macrocyclic azacryptand TREN₄ provides a bowl-shaped binding pocket for the tricopper core, while the fourth TREN caps the cluster to form a cryptand, preventing solvent interaction .
Industrial Production Methods: Industrial production methods for tricopper triiodide are not well-documented, likely due to its specialized applications and the complexity of its synthesis
Análisis De Reacciones Químicas
Types of Reactions: Tricopper triiodide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound exhibits several reversible single-electron redox events, making it a potential candidate for redox catalysis .
Common Reagents and Conditions:
Oxidation: Tricopper triiodide can be oxidized using oxygen (O₂) under acidic conditions.
Reduction: The fully reduced form, TREN₄CuICuICuI(μ₃-OH)₂, can reduce O₂ under acidic conditions.
Substitution: The compound can undergo substitution reactions with various ligands, altering its chemical properties and reactivity.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state copper complexes, while reduction reactions can produce lower oxidation state complexes .
Aplicaciones Científicas De Investigación
Tricopper triiodide has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which tricopper triiodide exerts its effects involves the synergy of three CuII/CuI redox couples. This synergy is essential for harnessing the oxidative power of O₂ in reactions such as oxygen reduction and hydrocarbon hydroxylation . The geometric constraints provided by the cryptand structure enable efficient electron transfer, facilitating its redox activity .
Comparación Con Compuestos Similares
Copper(I) iodide (CuI): A simpler copper-iodine compound with different structural and chemical properties.
Tricopper(II) cores: Compounds with similar tricopper structures but different ligands and reactivity.
Uniqueness: Tricopper triiodide’s unique cryptand structure and mixed-valent state distinguish it from other copper-iodine compounds.
Propiedades
Fórmula molecular |
Cu3I3+5 |
|---|---|
Peso molecular |
571.35 g/mol |
Nombre IUPAC |
tricopper;triiodide |
InChI |
InChI=1S/3Cu.I3/c;;;1-3-2/q3*+2;-1 |
Clave InChI |
BSSKTHDOWWXKMO-UHFFFAOYSA-N |
SMILES canónico |
[Cu+2].[Cu+2].[Cu+2].I[I-]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-2-methylpropyl]acetamide](/img/structure/B13777972.png)


![Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-](/img/structure/B13777999.png)



![Copper(2+), bis[(1R,2R)-1,2-cyclohexanediamine-|EN,|EN']-, dichloride](/img/structure/B13778031.png)





